4-Chloro-6-iodopyridine-2-carbaldehyde
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Overview
Description
4-Chloro-6-iodopyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H3ClINO It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 4 and 6 positions, respectively, and an aldehyde group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodopyridine-2-carbaldehyde typically involves halogenation and formylation reactions. One common method includes the iodination of 4-chloro-2-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-iodopyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
4-Chloro-6-iodopyridine-2-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-iodopyridine-2-carbaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group and the halogen substituents, which can undergo various chemical transformations. In biological systems, its mechanism of action would be related to its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
4-Chloro-2-pyridinecarboxaldehyde: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
6-Iodo-2-pyridinecarboxaldehyde:
5-(Benzyloxy)-6-chloro-4-iodopyridine-2-carbaldehyde: Contains an additional benzyloxy group, which can influence its chemical properties and reactivity.
Uniqueness: 4-Chloro-6-iodopyridine-2-carbaldehyde is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules and in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-chloro-6-iodopyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAKXRYYYJKDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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